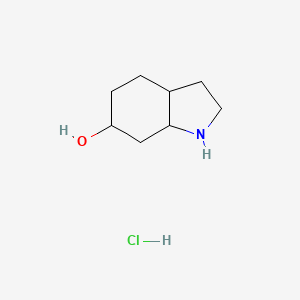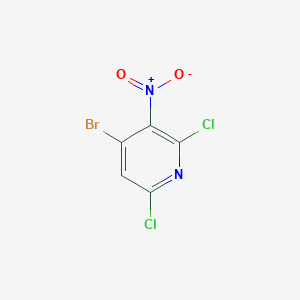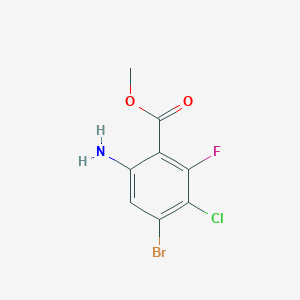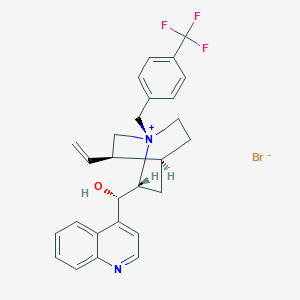![molecular formula C12H24O11 B8234482 (2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B8234482.png)
(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a glycosidic linkage, making it a polyol with significant biological and chemical relevance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts and reagents. One common method includes:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities.
Glycosylation: The key step involves the formation of the glycosidic bond. This can be achieved using glycosyl donors and acceptors in the presence of a catalyst like silver triflate or boron trifluoride etherate.
Deprotection: Removal of the protecting groups to yield the final product. This can be done using acidic or basic conditions depending on the protecting groups used.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of alditols using reducing agents such as sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, mesyl chloride.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alditols.
Substitution: Tosylates, mesylates.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products.
作用機序
The compound exerts its effects primarily through its interaction with enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and interactions with active sites of enzymes, influencing various biochemical pathways. Its glycosidic linkage is crucial for its recognition and processing by glycosidases and glycosyltransferases.
類似化合物との比較
Similar Compounds
D-Glucose: A simple monosaccharide with similar hydroxyl functionalities.
Sucrose: A disaccharide with a glycosidic linkage.
Maltose: Another disaccharide with a different glycosidic bond configuration.
Uniqueness
The uniqueness of (2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5-,6+,7+,8+,9-,10+,11+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-VIHHRPJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)






![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)






